molecular formula C15H19BrN2O8 B1341637 4-Bromo-N-(Pyrrolidin-2-ylmethyl)aniline dioxalate CAS No. 1177304-51-6

4-Bromo-N-(Pyrrolidin-2-ylmethyl)aniline dioxalate

Cat. No.: B1341637
CAS No.: 1177304-51-6
M. Wt: 435.22 g/mol
InChI Key: ZDZWWNLOOMQWCV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-(Pyrrolidin-2-ylmethyl)aniline dioxalate typically involves the reaction of 4-bromoaniline with 2-pyrrolidinylmethyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then treated with oxalic acid to form the dioxalate salt .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-(Pyrrolidin-2-ylmethyl)aniline dioxalate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

Scientific Research Applications

4-Bromo-N-(Pyrrolidin-2-ylmethyl)aniline dioxalate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Bromo-N-(Pyrrolidin-2-ylmethyl)aniline dioxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-Bromoaniline: A simpler compound with similar reactivity but lacking the pyrrolidinylmethyl group.

    N-(2-Pyrrolidinylmethyl)aniline: Similar structure but without the bromine atom.

Uniqueness

4-Bromo-N-(Pyrrolidin-2-ylmethyl)aniline dioxalate is unique due to the presence of both the bromine atom and the pyrrolidinylmethyl group, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with simpler analogs .

Properties

IUPAC Name

4-bromo-N-(pyrrolidin-2-ylmethyl)aniline;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2.2C2H2O4/c12-9-3-5-10(6-4-9)14-8-11-2-1-7-13-11;2*3-1(4)2(5)6/h3-6,11,13-14H,1-2,7-8H2;2*(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDZWWNLOOMQWCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CNC2=CC=C(C=C2)Br.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrN2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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